4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a benzodioxole moiety, have been reported to inhibit enzymes like cyclooxygenase (cox) and histone deacetylase (HDAC6) .
Mode of Action
Based on the activities of structurally similar compounds, it may interact with its targets (like cox or hdac6) and inhibit their function . This inhibition could lead to changes in cellular processes, such as inflammation or cell proliferation.
Biochemical Pathways
If we consider its potential targets, cox and hdac6, the compound could impact the prostaglandin synthesis pathway and histone acetylation, respectively . These pathways play crucial roles in inflammation, pain perception, and gene expression.
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these factors significantly impact their bioavailability.
Result of Action
Based on the activities of structurally similar compounds, it could potentially induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemische Analyse
Biochemical Properties
Related compounds have been found to interact with various enzymes, proteins, and other biomolecules . For instance, compounds bearing a benzo[d][1,3]dioxol-5-yl group have been reported to exhibit inhibitory activity against cyclooxygenase (COX) enzymes .
Cellular Effects
Related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown to exhibit their effects over time, with changes in cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors, and have effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have shown to interact with various transporters or binding proteins .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Biologische Aktivität
The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one is a derivative of piperazine and features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N2O3, with a molecular weight of approximately 286.33 g/mol. The structure includes a piperazine ring substituted with an acetyl group linked to a benzo[d][1,3]dioxole, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing that many derivatives exhibited lower IC50 values than standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data of Benzo[d][1,3]dioxole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HepG2 | 2.38 | |
Compound B | HCT116 | 1.54 | |
Compound C | MCF-7 | 4.52 | |
Doxorubicin | HepG2 | 7.46 | |
Doxorubicin | HCT116 | 8.29 |
The mechanisms underlying the anticancer activity of these compounds include the inhibition of cell proliferation and induction of apoptosis through pathways involving EGFR (Epidermal Growth Factor Receptor) inhibition and modulation of mitochondrial proteins such as Bax and Bcl-2 .
Antidiabetic Potential
In addition to its anticancer properties, research has indicated that benzodioxole derivatives may also exhibit antidiabetic effects. For example, a study synthesized various benzodioxol carboxamide derivatives that were evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Compounds demonstrated IC50 values as low as 0.68 µM against α-amylase while showing low cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Table 2: Antidiabetic Activity of Benzodioxole Derivatives
Case Studies and Research Findings
A notable study investigated the anticancer activity of a series of benzodioxole derivatives, including those similar to This compound . The results indicated that these compounds not only inhibited tumor growth in vitro but also demonstrated promising results in vivo using animal models .
Furthermore, molecular docking studies suggested that these compounds could effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .
Eigenschaften
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2)14(19)16-5-6-17(15)13(18)8-10-3-4-11-12(7-10)21-9-20-11/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDVTNGMGRVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.